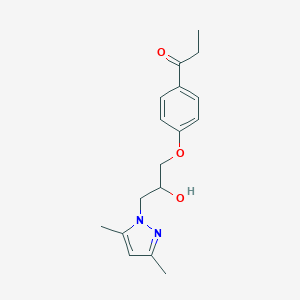![molecular formula C19H24N2O4S2 B362570 N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476668-14-1](/img/structure/B362570.png)
N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Plastic Scintillators Based on Polymethyl Methacrylate
Plastic scintillators incorporating various luminescent dyes, including those with thiazolidinone motifs, have been studied for their scintillation properties. These materials are crucial for detecting radiation and have applications in nuclear physics and medical diagnostics. Replacing conventional solvents in scintillators with specific alternatives does not alter their efficiency, optical transparency, or stability, highlighting the versatility of these materials in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Saturated Five-Membered Thiazolidines and Their Derivatives
Thiazolidine and its derivatives are highlighted for their significant biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These compounds serve as a bridge between organic synthesis and medicinal chemistry, offering new avenues for drug discovery. Various synthetic approaches, including green chemistry, have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity (Sahiba et al., 2020).
The Medicinal Perspective of 2,4‐Thiazolidinediones
2,4‐Thiazolidinedione (glitazone) is a core structure in medicinal chemistry with a wide range of biological activities. Structural modifications of this scaffold have led to the development of lead molecules for treating various clinical disorders. The review covers recent developments in TZD derivatives as antimicrobial, anticancer, and antidiabetic agents, highlighting the importance of structural modifications at N‐3 and C‐5 for optimizing their pharmacological profile (Singh et al., 2022).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants, including those derived from thiazolidinone, in various fields such as food engineering, medicine, and pharmacy is critical. This review discusses the most important tests used to determine antioxidant activity, outlining their detection mechanisms, applicability, advantages, and disadvantages. It provides a comprehensive view of how antioxidant capacities of compounds, including thiazolidinone derivatives, can be assessed, which is essential for their application in health and disease management (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-20(10-11-22)17(23)8-5-9-21-18(24)16(27-19(21)26)13-14-6-4-7-15(12-14)25-2/h4,6-7,12-13,22H,3,5,8-11H2,1-2H3/b16-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUERDHJMZISURK-SSZFMOIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-ethyl-N-(2-hydroxyethyl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)
![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)